molecular formula C19H19N3OS B6541265 N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 6242-76-8

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

カタログ番号: B6541265
CAS番号: 6242-76-8
分子量: 337.4 g/mol
InChIキー: CXZQUZBLEWUQDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of imidazole-linked sulfanyl acetamides, characterized by a central imidazole ring connected via a sulfanyl bridge to an acetamide group. The imidazole ring is substituted with a phenyl group, while the acetamide is attached to a 2,3-dimethylphenyl moiety.

特性

IUPAC Name

N-(2,3-dimethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)21-18(23)13-24-19-20-11-12-22(19)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZQUZBLEWUQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357739
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6242-76-8
Record name F0599-0017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18N2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{S}

This structure includes a dimethylphenyl group and an imidazole moiety linked via a sulfanyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:

Compound NameCell Line TestedIC50 (µM)Reference
Compound APC-3 (Prostate)0.67
Compound BHCT-116 (Colon)0.80
Compound CACHN (Renal)0.87

These findings suggest that modifications to the imidazole and phenyl groups can enhance anticancer activity.

The mechanism by which N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide exerts its effects may involve the inhibition of key signaling pathways associated with cancer proliferation. Studies indicate that compounds with similar structures inhibit critical proteins such as EGFR and Src kinases, which are involved in tumor growth and metastasis:

  • EGFR Inhibition : IC50 values as low as 0.24 µM have been reported for structurally related compounds targeting EGFR .
  • Src Kinase Inhibition : Compounds exhibit IC50 values around 0.96 µM against Src kinases .

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

  • Study on Prostate Cancer : A derivative showed significant growth inhibition in the PC-3 prostate cancer cell line, demonstrating potential for therapeutic development.
  • Breast Cancer Research : Another study highlighted a compound's efficacy in inhibiting MDA-MB-435 breast cancer cells with a growth percent inhibition of 6.82% at specific concentrations .
  • Combination Therapies : Research indicates that combining N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide with conventional chemotherapeutics may enhance overall efficacy and reduce resistance .

Summary of Findings

The biological activity of N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide suggests a strong potential for development as an anticancer agent. Its ability to inhibit key oncogenic pathways presents opportunities for further research and clinical application.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound’s analogs differ primarily in substituents on the imidazole ring and the acetamide-linked aromatic group. These modifications influence physicochemical properties (e.g., logP, molecular weight) and biological interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Imidazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Phenyl 2,3-dimethylphenyl C₁₉H₁₉N₃OS* ~341.45* Baseline structure; balanced lipophilicity
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 4-chlorophenyl 2,3-dimethylphenyl C₁₉H₁₈ClN₃OS 371.88 Chlorine increases molecular weight and logP; potential enhanced bioactivity
2-{[1-(2-methylphenyl)-4-phenyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 2-methylphenyl, 4-phenyl 2,3-dimethylphenyl C₂₆H₂₅N₃OS 427.57 Bulkier imidazole substituents; higher molecular weight
2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 2,3-dimethylphenyl 4-(trifluoromethoxy)phenyl C₂₀H₁₈F₃N₃O₂S 421.44 Trifluoromethoxy group enhances metabolic stability and lipophilicity
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-chlorophenyl 3-methylphenyl C₁₈H₁₆ClN₃OS 357.86 Methyl vs. dimethyl substituents alter steric effects
2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide 2,4-dimethoxyphenyl 3-acetamidophenyl C₂₀H₂₀N₄O₄S 412.46 Methoxy and acetamido groups increase polarity and H-bonding capacity

Note: The molecular formula and weight for the target compound are inferred from analogs in and .

Impact of Substituents on Properties

  • Methyl Groups: 2,3-dimethylphenyl on acetamide (target compound) provides steric bulk, possibly improving target selectivity compared to 3-methylphenyl analogs .
  • Methoxy/Acetamido Groups: Increase polar surface area (e.g., 33.86 Ų in C₂₀H₂₀N₄O₄S), favoring solubility and hydrogen-bond interactions with biological targets .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。